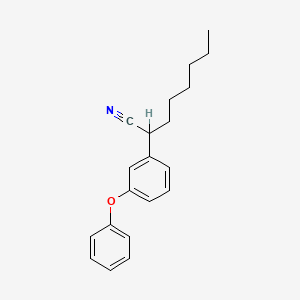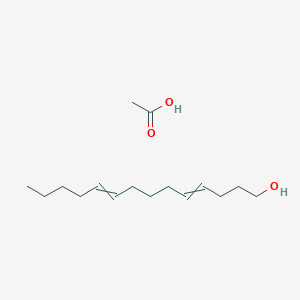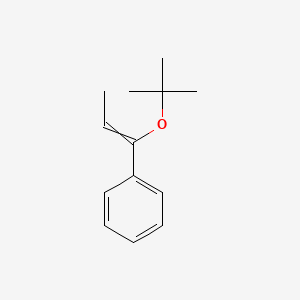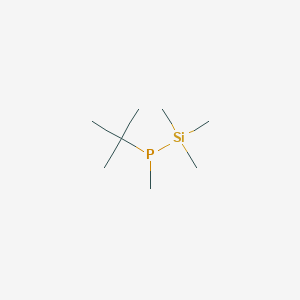
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of azocines, which are eight-membered nitrogen-containing heterocycles. The presence of a tert-butyl group and a carbonitrile group in its structure adds to its chemical versatility and reactivity.
Méthodes De Préparation
The synthesis of 1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an alkyne, the compound can be synthesized through a series of reactions involving cyclization, reduction, and functional group transformations. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction.
Comparaison Avec Des Composés Similaires
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile can be compared with other similar compounds, such as:
1-tert-Butyl-4-ethylbenzene: Both compounds contain a tert-butyl group, but differ in their core structures and reactivity.
tert-Butyl 4-amino-1-piperidinecarboxylate: This compound also features a tert-butyl group and is used in different applications, highlighting the versatility of the tert-butyl functional group.
3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine: Another compound with a tert-butyl group, used in different chemical contexts.
The uniqueness of this compound lies in its azocine ring structure and the presence of the carbonitrile group, which confer specific chemical properties and reactivity.
Propriétés
Numéro CAS |
113236-93-4 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
1-tert-butyl-4H-azocine-4-carbonitrile |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)14-8-5-4-6-11(10-13)7-9-14/h4-9,11H,1-3H3 |
Clé InChI |
OCLNOJQDXQPEFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C=CC=CC(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)


![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)


![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)



![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)

![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)
